molecular formula C4H5N3S2 B3190649 6-Methyl-1,2,4-triazine-3,5-dithiol CAS No. 452-88-0

6-Methyl-1,2,4-triazine-3,5-dithiol

Cat. No.: B3190649
CAS No.: 452-88-0
M. Wt: 159.2 g/mol
InChI Key: SMAXQSJQYFKAJD-UHFFFAOYSA-N
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Description

6-Methyl-1,2,4-triazine-3,5-dithiol is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 6 and thiol (-SH) groups at positions 3 and 4. These compounds are often investigated for antimicrobial, enzymatic inhibitory, and phytochemical applications due to their reactive sulfur groups and aromatic stability .

Properties

IUPAC Name

6-methyl-2H-1,2,4-triazine-3,5-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXQSJQYFKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361319
Record name 6-methyl-1,2,4-triazine-3,5-dithiol
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URL https://comptox.epa.gov/dashboard/DTXSID90361319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-88-0
Record name 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dithione
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URL https://commonchemistry.cas.org/detail?cas_rn=452-88-0
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Record name NSC154759
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Record name 6-methyl-1,2,4-triazine-3,5-dithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity and physicochemical properties of triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Activities References
D0 (3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) - Methyl at C6
- Methylsulfanyl at C3
- Amino at C5
Inactive against Klebsiella pneumoniae (MIC >512 µg/mL); used as a negative control in antimicrobial studies
D1 (3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) - Methyl at C6
- Allylsulfanyl at C3
- Hydroxyl at C5
Active against Acinetobacter baumannii; MIC = 32 µg/mL
6-Benzamido-4-benzoyl-1,2,4-triazine-3,5 - Benzamido and benzoyl groups at C4 and C6 Antimicrobial (bacteriostatic, antioxidative); isolated from Acalypha wilkesiana essential oil
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione - Methyl at C6
- Dione (two ketone groups) at C3 and C5
Used as a synthetic intermediate; stored at 2–8°C; molecular weight = 127.10 g/mol
Compound 19e (6-hydroxy-1,2,4-triazine-3,5-dione derivative) - Branched methyl linker at C2 Reduced D-amino acid oxidase (DAAO) inhibition due to steric hindrance

Physicochemical Properties

Property 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione 6-Benzamido-4-benzoyl-1,2,4-triazine-3,5 D1 (Allylsulfanyl derivative)
Molecular Weight (g/mol) 127.10 Not reported Not reported
Storage Conditions Sealed, 2–8°C Not reported Not reported
Solubility Likely polar organic solvents Likely lipophilic due to aromatic groups Moderate polarity
Commercial Availability Available (95% purity, 1g = ~$487) Isolated from plant extracts Synthesized for research

Key Research Findings

Substituent Impact on Bioactivity: Replacing hydroxyl with amino groups (as in D0) abolishes antimicrobial activity, highlighting the critical role of functional group chemistry . Thiol/sulfanyl groups may enhance reactivity with bacterial enzymes or membranes, though direct evidence for dithiol derivatives requires further study .

Steric and Electronic Effects :

  • Bulky substituents (e.g., methyl in 19e) reduce enzymatic inhibition by obstructing active-site binding .
  • Polar groups (e.g., hydroxyl, dione) improve solubility but may reduce membrane permeability in antimicrobial applications .

Natural vs. Synthetic Derivatives :

  • Plant-derived triazines (e.g., 6-Benzamido-4-benzoyl-1,2,4-triazine-3,5) exhibit multifunctional phytochemical properties, while synthetic analogs (e.g., D1, D0) are tailored for specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1,2,4-triazine-3,5-dithiol, and how do reaction conditions influence yield?

The synthesis of 6-methyl-1,2,4-triazine derivatives typically involves cyclization reactions with thiourea or dithiocarbamate precursors. For example, 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione was synthesized via refluxing intermediates with ethyl acetate extraction and purification by flash chromatography (silica gel, CH₂Cl₂/MeOH 98:2), yielding 84% . Variations in solvent systems (e.g., ethanol or DMF) and temperature (room temperature vs. reflux) significantly affect purity and yield. Researchers should monitor reaction progress using TLC or HPLC and optimize conditions based on substituent reactivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • LC-MS : To confirm molecular weight and fragmentation patterns (e.g., [M-H]⁻ = 249 observed for 6-methyl-1,2,4-triazine-3,5-dione) .
  • NMR : ¹H/¹³C NMR to resolve methyl and thiol proton environments, particularly in distinguishing tautomeric forms .
  • X-ray crystallography : For structural elucidation, as demonstrated for triazine-benzoic acid co-crystals .
  • FT-IR : To identify S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Q. How does the substitution pattern on the triazine ring influence physicochemical properties?

The methyl group at position 6 enhances stability by reducing steric hindrance, while thiol groups at positions 3 and 5 increase polarity, affecting solubility. For instance, replacing thiols with ketones (e.g., 6-methyl-1,2,4-triazine-3,5-dione) reduces reactivity but improves crystallinity . Substituent effects on tautomerism (e.g., thione-thiol equilibria) should be studied via pH-dependent NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-methyl-1,2,4-triazine derivatives?

Discrepancies often arise from:

  • Structural analogs : Minor changes (e.g., 6-benzyl vs. 6-methyl groups) drastically alter bioactivity. For example, 6-benzyl-1,2,4-triazine-3,5-dithione showed no reported enzyme inhibition, whereas 6-hydroxy-2-methyl-1,2,4-triazine-3,5-dione inhibited D-amino acid oxidase (IC₅₀ = 2.8 µM) .
  • Assay conditions : Buffer pH and reducing agents (e.g., DTT) may stabilize thiol groups, modulating activity .
  • Purity : Impurities from synthesis (e.g., unreacted thiourea) can skew results. Validate purity via LC-MS and elemental analysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Charge distribution : Thiol groups exhibit high electron density, favoring electrophilic attacks.
  • Transition states : For SN2 reactions at the triazine ring, particularly at position 2 or 4 .
  • Solvent effects : Simulate polar aprotic vs. protic solvents to predict reaction pathways .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Temperature : Accelerated degradation studies at 40°C/75% RH to assess thermal stability.
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation products.
  • pH stability : Incubate in buffers (pH 1–13) and analyze via HPLC for decomposition (e.g., hydrolysis to dione derivatives) .

Methodological Challenges and Solutions

Q. What strategies mitigate sulfur-related side reactions during synthesis?

  • Protecting groups : Use trityl or acetyl groups to shield thiols during coupling reactions .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation to disulfides.
  • Reducing agents : Add TCEP (tris(2-carboxyethyl)phosphine) to maintain thiol integrity .

Q. How to address low yields in cross-coupling reactions involving this compound?

  • Catalyst optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings .
  • Solvent selection : Use DMF or THF for better solubility of triazine intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

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